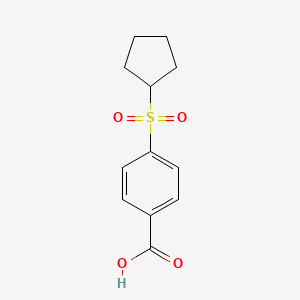

4-(Cyclopentanesulfonyl)benzoic acid

Description

Overview of Benzoic Acid Derivatives and Sulfonyl-Containing Organic Compounds

Benzoic acid and its derivatives represent a venerable and extensively studied class of organic compounds. ontosight.aipreprints.org Their presence in numerous biologically active molecules underscores their importance as a fundamental scaffold in drug discovery. preprints.org The carboxylic acid group, a key feature of benzoic acid, is a versatile functional group that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are crucial for molecular recognition at biological targets. numberanalytics.comresearchgate.net In fact, it is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid moiety. wiley-vch.de

Similarly, sulfonyl-containing compounds, particularly sulfonamides and sulfones, constitute a significant class of therapeutic agents. nih.govresearchgate.net The sulfonyl group is recognized for its ability to act as a hydrogen bond acceptor and for its structural rigidity, which can help in optimizing the conformation of a molecule for binding to a specific biological target. nih.govresearchgate.net The introduction of a sulfonyl group into a molecule can also modulate its physicochemical properties, such as solubility and metabolic stability, thereby improving its pharmacokinetic profile. researchgate.net

The strategic combination of these two pharmacophoric groups, as seen in 4-(cyclopentanesulfonyl)benzoic acid, offers a promising avenue for the development of new chemical entities with tailored biological activities.

Structural Features and Chemical Significance of the Cyclopentanesulfonyl and Carboxylic Acid Moieties

The carboxylic acid moiety (-COOH) is a key determinant of the molecule's acidic nature and its potential for biological interactions. nih.gov At physiological pH, the carboxylic acid group is typically ionized, forming a carboxylate anion (-COO⁻). This negative charge can engage in strong electrostatic interactions with positively charged residues, such as arginine or lysine, in the active sites of enzymes or receptors. researchgate.net Furthermore, the carboxyl group can act as both a hydrogen bond donor and acceptor, further enhancing its binding affinity and specificity. researchgate.net The presence of the carboxylic acid also influences the molecule's solubility in aqueous media. wiley-vch.deresearchgate.net

The interplay between the hydrophilic, ionizable carboxylic acid group and the more lipophilic, sterically demanding cyclopentanesulfonyl group creates a molecule with a unique balance of properties that can be exploited in drug design.

Table 1: Key Features of the Functional Moieties in this compound

| Functional Moiety | Key Structural Features | Chemical and Biological Significance |

| Carboxylic Acid | Planar -COOH group | - Acidic, typically ionized at physiological pH. researchgate.net - Forms strong electrostatic interactions and hydrogen bonds. researchgate.netnih.gov - Influences aqueous solubility. wiley-vch.deresearchgate.net |

| Cyclopentanesulfonyl | Tetrahedral sulfonyl group with a non-planar cyclopentyl ring | - Sulfonyl group is a strong hydrogen bond acceptor. researchgate.net - Cyclopentyl ring provides lipophilicity and conformational rigidity. |

Current Research Landscape and Academic Interest in this compound and Related Structures

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, there is significant academic and industrial interest in related chemical structures. The synthesis and evaluation of benzoic acid derivatives containing various sulfonyl-based substituents is an active area of research. For instance, studies on compounds like 4-(chlorosulfonyl)benzoic acid and its derivatives highlight the utility of this scaffold in synthesizing a range of biologically active molecules, including sulfonylureas used in the treatment of diabetes. ontosight.aichemicalbook.com

The current research landscape suggests that this compound and its analogs are promising candidates for further investigation. The well-established importance of both the benzoic acid and sulfonyl moieties in medicinal chemistry provides a strong rationale for exploring the therapeutic potential of this hybrid structure in various disease areas. Future research will likely focus on the synthesis of a library of related compounds, followed by their systematic evaluation in a range of biological assays to identify potential lead candidates for drug development.

Table 2: Comparison of Related Benzoic Acid Derivatives

| Compound | Key Structural Difference from this compound | Potential Impact on Properties |

| 4-(Chlorosulfonyl)benzoic acid | Presence of a reactive chlorosulfonyl (-SO₂Cl) group. ontosight.ainih.gov | Serves as a synthetic intermediate for the preparation of various sulfonamides and other derivatives. ontosight.ai |

| 4-(Cyclopropylsulfonyl)benzoic acid | Contains a cyclopropyl (B3062369) ring instead of a cyclopentyl ring. nih.gov | The smaller, more strained cyclopropyl ring can lead to different conformational preferences and electronic properties. |

| 4-Cyclopentylbenzoic acid | Lacks the sulfonyl group; the cyclopentyl ring is directly attached to the benzene (B151609) ring. nih.gov | The absence of the polar sulfonyl group would significantly increase the lipophilicity of the molecule. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILDSQMINZBXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 4-(Cyclopentanesulfonyl)benzoic Acid

Established methods for the synthesis of this compound and analogous aryl sulfonyl benzoic acids often rely on classical organic reactions. These pathways can be broadly categorized by the order in which the two key functional groups, the cyclopentanesulfonyl moiety and the carboxylic acid, are introduced onto the benzene (B151609) ring.

Synthesis via Cyclopentanesulfonyl Chloride Intermediates

A primary and versatile intermediate in the synthesis of cyclopentyl sulfones is cyclopentanesulfonyl chloride. This reagent can be prepared and then reacted with an appropriate aromatic substrate.

One common approach to synthesizing aryl sulfones is the Friedel-Crafts sulfonylation reaction. In the context of preparing this compound, a plausible route involves the reaction of toluene (B28343) with cyclopentanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically yields a mixture of ortho and para isomers, with the para-substituted product, cyclopentyl-(4-tolyl)sulfone, being the desired intermediate. The methyl group of toluene is an ortho-, para-director, and the para product is often favored due to reduced steric hindrance. libretexts.orgscribd.comyoutube.com

Following the successful synthesis of cyclopentyl-(4-tolyl)sulfone, the next critical step is the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This two-step sequence, starting from toluene, represents a viable and frequently employed strategy for the synthesis of 4-substituted benzoic acids. google.comgoogle.com

Table 1: Plausible Two-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Sulfonylation | Toluene, Cyclopentanesulfonyl Chloride, AlCl₃ | Cyclopentyl-(4-tolyl)sulfone |

| 2 | Oxidation | Cyclopentyl-(4-tolyl)sulfone, KMnO₄ or CrO₃ | This compound |

Introduction of the Carboxylic Acid Functionality to Aromatic Systems

An alternative strategy involves introducing the carboxylic acid or a precursor group onto an aromatic ring that already bears the cyclopentanesulfonyl moiety. For instance, if a precursor molecule such as 4-bromo(cyclopentylsulfonyl)benzene were available, the carboxylic acid could be introduced via several methods.

One such method is the conversion of the aryl bromide to a Grignard reagent, followed by carboxylation with carbon dioxide. This is a classic and effective method for the synthesis of benzoic acids. Another approach is the hydrolysis of a nitrile group. If 4-(cyclopentylsulfonyl)benzonitrile could be synthesized, its hydrolysis under acidic or basic conditions would yield the desired carboxylic acid. libretexts.org

Strategies for Direct Sulfonylation of Benzoic Acid Derivatives

The direct sulfonylation of benzoic acid or its derivatives with cyclopentanesulfonyl chloride presents a more direct but challenging route. The carboxylic acid group is a deactivating group for electrophilic aromatic substitution reactions like the Friedel-Crafts reaction, making the reaction conditions harsh and potentially leading to low yields. The primary product of such a reaction would be the meta-substituted isomer, 3-(Cyclopentanesulfonyl)benzoic acid, due to the meta-directing nature of the carboxyl group. Therefore, this is not a preferred method for the synthesis of the 4-substituted isomer.

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry continually seeks to develop more efficient, scalable, and environmentally friendly methods. For the synthesis of this compound, these efforts would focus on improving the efficiency of bond formation and reducing the number of synthetic steps.

Development of Efficient and Scalable Preparations

A patent for the preparation of p-carboxybenzenesulfonamide describes a method that involves the oxidation of p-methylphenyl sulphonylamine using sodium bromate (B103136) in the presence of a protonic acid and an alkali metal halide salt. google.com A similar oxidative approach could potentially be adapted for the synthesis of this compound from cyclopentyl-(4-tolyl)sulfone.

Application of Catalytic Methods in Synthesis

The application of catalytic methods, particularly palladium-catalyzed cross-coupling reactions, offers a powerful alternative for the synthesis of aryl sulfones. These methods can provide milder reaction conditions and greater functional group tolerance compared to traditional methods. nih.govorganic-chemistry.orgnih.gov

A potential catalytic route to this compound could involve the palladium-catalyzed coupling of a cyclopentanesulfinate salt with a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid or its ester). This approach would directly form the desired carbon-sulfur bond at the para position of the benzoic acid moiety. The use of bulky, electron-rich phosphine (B1218219) ligands has been shown to be effective in promoting the coupling of aryl halides with sulfinate salts. nih.govnih.gov

Table 2: Potential Catalytic Synthesis of this compound

| Reaction | Substrates | Catalyst System | Product |

| Palladium-catalyzed Cross-Coupling | Cyclopentanesulfinate salt, 4-Halobenzoic acid derivative | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) | This compound |

This catalytic approach could offer a more direct and potentially more efficient route to the target molecule, avoiding the need for the multi-step sequence involving a Friedel-Crafts reaction and subsequent oxidation. Further research and development would be necessary to optimize the specific conditions for this transformation.

Green Chemistry Considerations in Synthetic Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key considerations include the use of renewable feedstocks, the implementation of catalytic reactions to minimize waste, and the selection of safer solvents.

General principles of green chemistry that can be applied to the synthesis include:

Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Utilizing reactions that are highly efficient in incorporating atoms from the reactants into the desired product.

Use of Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. For instance, iron-catalyzed cross-coupling reactions represent a move away from more expensive and toxic noble metal catalysts. orgsyn.org

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring alternatives such as water, supercritical fluids, or solvent-free reaction conditions. wjpmr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. wjpmr.com

By focusing on these principles, the synthesis of this compound can be designed to be more economically viable and environmentally benign. rsc.orgmdpi.com

Synthesis of Key Precursors and Advanced Intermediates

The construction of this compound relies on the efficient preparation of two primary building blocks: a reactive cyclopentyl sulfonyl precursor and a suitably functionalized aromatic carboxylic acid.

Cyclopentanesulfonyl chloride is a key intermediate for introducing the cyclopentanesulfonyl group. cymitquimica.com It is a reactive compound, typically appearing as a clear liquid, that readily participates in nucleophilic substitution reactions. cymitquimica.com General methods for the synthesis of sulfonyl halides are well-established and can be adapted for the preparation of this specific precursor.

Common synthetic routes to sulfonyl chlorides include:

Chlorination of Sulfonic Acids: Sulfonic acids can be converted to their corresponding sulfonyl chlorides using various chlorinating agents. researchgate.netwikipedia.org Reagents like thionyl chloride, phosphorus pentachloride, or 2,4,6-trichloro-1,3,5-triazine are often employed for this transformation. researchgate.netwikipedia.orgwikipedia.org

Oxidative Chlorination: Sulfur-containing compounds such as thiols or disulfides can be converted to sulfonyl chlorides through oxidative chlorination. researchgate.net

The Reed Reaction: This photochemical reaction involves the reaction of an alkane (like cyclopentane) with sulfur dioxide and chlorine to directly form the alkylsulfonyl chloride. wikipedia.org

From Grignard Reagents: Reaction of a Grignard reagent (e.g., cyclopentylmagnesium bromide) with sulfuryl chloride can also yield the desired sulfonyl chloride.

The table below summarizes key properties of the intermediate, Cyclopentanesulfonyl chloride.

| Property | Value | Source(s) |

| Chemical Formula | C5H9ClO2S | cymitquimica.comchemicalbook.comnih.gov |

| Molecular Weight | 168.64 g/mol | chemicalbook.comnih.gov |

| CAS Number | 26394-17-2 | cymitquimica.comchemicalbook.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 99°C / 7 mmHg | chemicalbook.com |

Care must be taken when handling cyclopentanesulfonyl chloride as it is sensitive to moisture, hydrolyzing to form cyclopentanesulfonic acid and hydrochloric acid. cymitquimica.com

The second key precursor is a functionalized benzoic acid that can be coupled with the cyclopentyl sulfonyl moiety. A common strategy involves using a benzoic acid derivative that is pre-functionalized with a leaving group or a group that can be converted into a sulfone linkage.

One important intermediate is 4-(chlorosulfonyl)benzoic acid . chemicalbook.comnih.gov This compound contains both the carboxylic acid function and a reactive chlorosulfonyl group on the same aromatic ring, making it a valuable precursor for synthesizing various sulfonamides and sulfonate esters. Its synthesis can be achieved through the oxidation of p-toluenesulfonyl chloride using an oxidizing agent like chromium(VI) oxide or potassium permanganate. chemicalbook.com

Another versatile substrate is 4-chlorobenzoic acid . wikipedia.org This compound can be prepared by the oxidation of 4-chlorotoluene. wikipedia.org The chlorine atom can then be displaced in subsequent reactions, or the aromatic ring can be subjected to a Friedel-Crafts type sulfonylation reaction to install the sulfonyl group. researchgate.net Iron-catalyzed cross-coupling reactions have been developed for the synthesis of alkyl-substituted benzoic acids starting from halo-benzoic acid esters, demonstrating a modern approach to functionalizing this type of substrate. orgsyn.org

The properties of these exemplary aromatic precursors are detailed in the table below.

| Compound | Chemical Formula | Molecular Weight | CAS Number | Key Synthetic Route | Source(s) |

| 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | 220.63 g/mol | 10130-89-9 | Oxidation of 4-methylphenylsulfonic acid followed by chlorination. | chemicalbook.comnih.gov |

| 4-Chlorobenzoic acid | C7H5ClO2 | 156.57 g/mol | 74-11-3 | Oxidation of 4-chlorotoluene. | wikipedia.org |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that participates in a variety of reactions, including esterification, amidation, and acid-base equilibria.

Esterification: The conversion of 4-(Cyclopentanesulfonyl)benzoic acid to its corresponding esters typically proceeds via Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. An alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed from the reaction mixture. libretexts.org

A general mechanism for the acid-catalyzed esterification is as follows:

Protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).

Nucleophilic attack by the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Amidation: The direct reaction of this compound with an amine to form an amide is generally not efficient because the basic amine deprotonates the carboxylic acid to form a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". mdpi.com This is commonly achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling agents.

A common method involves the use of a reagent like thionyl chloride (SOCl₂) to convert the carboxylic acid to the corresponding acyl chloride. This highly electrophilic intermediate then readily reacts with an amine to form the amide. libretexts.org Alternatively, carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net

The general mechanism for carbodiimide-mediated amidation is:

The carboxylic acid adds to the carbodiimide, forming the O-acylisourea intermediate.

The amine attacks the carbonyl carbon of this intermediate.

A urea (B33335) byproduct is formed, and the desired amide is released.

Beyond esterification and amidation, the carboxylic acid group of this compound can be converted into a range of other derivatives. One important derivatization is the formation of the acyl chloride by reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than direct reactions with the carboxylic acid. libretexts.org

Another common derivatization involves the reduction of the carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 4-(Cyclopentanesulfonyl)benzyl alcohol.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Alcohol, Acid Catalyst | Ester | Esterification |

| This compound | Amine, Coupling Agent | Amide | Amidation |

| This compound | SOCl₂ or (COCl)₂ | Acyl chloride | Acyl Halogenation |

| This compound | LiAlH₄ then H₂O | Primary alcohol | Reduction |

As a carboxylic acid, this compound is an acidic compound that can donate a proton in the presence of a base to form a carboxylate salt. The acidity of the carboxylic acid group is significantly influenced by the presence of the cyclopentanesulfonyl group on the aromatic ring. The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. libretexts.orgnih.gov This electron-withdrawing effect, transmitted through the benzene (B151609) ring, stabilizes the resulting carboxylate anion by delocalizing the negative charge. libretexts.org This increased stability of the conjugate base makes this compound a stronger acid than benzoic acid itself. libretexts.orgnih.gov

The acid-base equilibrium in an aqueous solution can be represented as follows:

C₅H₉SO₂C₆H₄COOH + H₂O ⇌ C₅H₉SO₂C₆H₄COO⁻ + H₃O⁺

The position of this equilibrium, and thus the pKa value, is dependent on factors such as temperature and the solvent system. rsc.org The electron-withdrawing nature of the sulfonyl group lowers the pKa value compared to unsubstituted benzoic acid. nih.gov

Transformations Involving the Sulfonyl Moiety

The sulfonyl group in this compound is generally stable but can undergo specific transformations under certain conditions. It also exerts a significant electronic influence on the reactivity of the aromatic ring.

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6), and therefore, it is resistant to further oxidation. acsgcipr.org

Reduction of the sulfonyl group is possible but typically requires strong reducing agents. Cleavage of the carbon-sulfur bond can be achieved through reductive desulfonylation methods. wikipedia.org Reagents such as sodium amalgam or other powerful reducing systems can lead to the removal of the sulfonyl group, potentially yielding benzoic acid. wikipedia.org However, these are harsh conditions that might also affect the carboxylic acid group. Milder reductions might selectively reduce the carboxylic acid without affecting the sulfonyl group.

The cyclopentanesulfonyl group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution reactions. youtube.com The strong electron-withdrawing nature of the sulfonyl group reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles compared to benzene itself. youtube.com

When an electrophilic substitution reaction does occur, the incoming electrophile is directed to the meta position (positions 3 and 5) relative to the sulfonyl group. This is because the resonance structures of the intermediate carbocation (the sigma complex) show that the positive charge is located at the ortho and para positions. The electron-withdrawing sulfonyl group destabilizes these positions more than the meta position. youtube.com The carboxylic acid group is also a deactivating, meta-directing group. Since both substituents direct incoming electrophiles to the same positions (meta to themselves, which are positions 3 and 5 relative to the sulfonyl group and 2 and 6 relative to the carboxyl group), they reinforce each other's directing effects.

Intramolecular and Intermolecular Interactions

The structure of this compound, featuring both a hydrogen bond donor (the carboxylic acid group) and multiple hydrogen bond acceptors (the sulfonyl and carboxyl oxygen atoms), facilitates a variety of non-covalent interactions. These interactions are crucial in determining the compound's physical properties, crystal structure, and behavior in solution.

Hydrogen Bonding Networks in Solutions and Crystalline Forms

In the solid state, carboxylic acids like this compound typically form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxyl groups. This is a common and highly stable motif for carboxylic acids. For instance, a related compound, 4-(cyclopropanecarboxamido)benzoic acid, demonstrates this classic cyclic O—H⋯O hydrogen-bond interaction, resulting in centrosymmetric dimers in its crystal structure. These dimers can then be further linked by other weaker interactions.

In solution, the extent of hydrogen bonding depends on the solvent's nature. In non-polar, aprotic solvents, the dimeric structure is likely to be preserved. However, in polar, protic solvents such as water or alcohols, the intermolecular hydrogen bonds between the solute molecules are disrupted in favor of hydrogen bonds with the solvent molecules. The sulfonyl group (SO₂) and the carboxyl group (COOH) can both act as hydrogen bond acceptors, interacting with solvent molecules that are hydrogen bond donors.

Self-Association Behavior of this compound

The primary mode of self-association for this compound is the formation of hydrogen-bonded dimers, as described above. This dimerization is a well-documented phenomenon for benzoic acid and its derivatives. The stability of these dimers is significant and influences properties such as boiling point and solubility.

The self-association can be represented by the following equilibrium:

2 C₁₂H₁₄O₄S ⇌ (C₁₂H₁₄O₄S)₂

Solvent Effects on Molecular Conformation and Reactivity

Solvents play a critical role in modulating the conformation, reactivity, and crystal growth of compounds like this compound. The polarity of the solvent significantly affects solubility and the equilibrium between monomeric and dimeric forms.

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate the carboxylic acid and sulfonyl groups, breaking down the self-associated dimers and increasing the population of the monomeric species. This can influence the compound's reactivity, for example, by altering the acidity (pKa) of the carboxylic acid group.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They can disrupt the carboxylic acid dimers by forming hydrogen bonds with the acidic proton. The solubility of benzoic acid derivatives is often high in these solvents.

Non-polar Solvents (e.g., toluene (B28343), hexane): In these solvents, the self-association of the benzoic acid derivative through dimerization is favored, as the solvent cannot effectively compete for hydrogen bonding sites.

The choice of solvent can also direct the crystal morphology. Studies on benzoic acid have shown that solvent polarity can alter the aspect ratio of crystals grown from solution, a crucial factor in pharmaceutical manufacturing. It is reasonable to infer that similar effects would be observed for its sulfonyl derivatives.

Table 1: Predicted Solvent Influence on this compound Interactions

| Solvent Type | Predominant Solute Form | Key Interactions | Expected Effect on Reactivity |

| Polar Protic | Monomer | Solute-Solvent H-Bonding | Increased acidity, enhanced reaction rates for ionic mechanisms |

| Polar Aprotic | Monomer/Dimer Equilibrium | Solute-Solvent H-Bonding (acceptor only) | Moderate influence on acidity and reactivity |

| Non-polar | Dimer | Solute-Solute H-Bonding, van der Waals | Reduced effective concentration of reactive monomer, slower reaction rates |

Kinetic and Mechanistic Studies of Chemical Reactions

Detailed kinetic and mechanistic studies specifically for this compound are not widely available in the public literature. However, its reactivity can be inferred from the behavior of its constituent functional groups: the carboxylic acid and the aryl sulfone.

The carboxylic acid group undergoes typical reactions such as:

Esterification: Reaction with alcohols under acidic catalysis.

Amide formation: Reaction with amines, often requiring conversion to a more reactive acid chloride intermediate.

Reduction: Conversion to the corresponding benzyl (B1604629) alcohol using strong reducing agents like LiAlH₄.

The reactivity of the aromatic ring is influenced by the two substituents. Both the carboxylic acid and the sulfonyl groups are electron-withdrawing and meta-directing for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation would be expected to occur at the positions meta to these groups, and the ring would be deactivated compared to benzene.

Kinetic studies on analogous systems, such as the arylsulfonation of aminobenzoic acids, provide insight into the mechanisms of reactions involving the sulfonyl group. For instance, the conversion of this compound to its corresponding acid chloride using thionyl chloride (SOCl₂) is a common preparatory step for amide synthesis. This reaction likely proceeds through a nucleophilic acyl substitution mechanism, similar to that established for other benzoic acids.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules. It is particularly effective for determining a variety of molecular properties for compounds like 4-(Cyclopentanesulfonyl)benzoic acid. DFT studies on related arylsulfonyl and substituted benzoic acid compounds have demonstrated its utility in predicting electronic and structural parameters. nih.govresearchgate.net

DFT calculations can elucidate key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the sulfonyl group is expected to lower the energy of the LUMO, influencing its electronic properties.

Table 1: Predicted Molecular Properties of this compound using DFT Hypothetical data based on similar compounds.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are valuable for accurately determining the equilibrium geometry and vibrational frequencies of molecules. cdnsciencepub.comcdnsciencepub.comresearchgate.net For this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, can provide a precise description of bond lengths, bond angles, and dihedral angles.

Vibrational analysis based on ab initio calculations can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. Key vibrational modes for this compound would include the stretching frequencies of the C=O and O-H groups in the carboxylic acid moiety, and the symmetric and asymmetric stretching of the SO2 group. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound using Ab Initio Methods Hypothetical data based on similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3500 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | ~1350 |

| SO₂ (Sulfonyl) | Symmetric Stretching | ~1150 |

Molecular Dynamics Simulations and Conformational Analysis

The cyclopentyl group in this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. rsc.orgnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the dynamic behavior and preferred conformations.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. chemrxiv.orgnih.gov Reactivity descriptors derived from DFT calculations, such as the Fukui functions or the local softness, can identify the most reactive sites within the molecule. For instance, these descriptors can indicate which atoms are most susceptible to nucleophilic or electrophilic attack.

Furthermore, the calculation of transition state energies can be used to model reaction mechanisms and predict the feasibility of different chemical transformations. For example, the acidity of the carboxylic acid proton can be estimated, and the reactivity of the aromatic ring towards electrophilic substitution can be assessed. Studies on the reactivity of other benzoic acid derivatives and sulfonyl-containing compounds provide a framework for understanding the likely chemical behavior of this compound. rsc.org

Spectroscopic Property Simulations and Validation

Computational simulations of spectroscopic properties are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT-based methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.netbohrium.com For this compound, these predictions can aid in the assignment of the signals in an experimental NMR spectrum. The chemical shifts are sensitive to the electronic environment of each nucleus, so accurate predictions rely on a good quality calculated molecular geometry.

Discrepancies between predicted and experimental chemical shifts can sometimes point to specific structural features or intermolecular interactions in solution. ucl.ac.uk For instance, the chemical shifts of the protons on the cyclopentyl ring will be influenced by its conformation and its proximity to the anisotropic magnetic field of the benzene (B151609) ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Hypothetical data based on similar compounds and general chemical shift knowledge.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (1H) | 12.0-13.0 |

| Aromatic (ortho to COOH, 2H) | 8.1-8.3 |

| Aromatic (ortho to SO₂, 2H) | 7.8-8.0 |

| Cyclopentyl (methine, 1H) | 3.5-3.8 |

| Cyclopentyl (methylene, 8H) | 1.5-2.2 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Analysis

Spectroscopic analysis is a cornerstone of chemical characterization, providing insight into the molecular structure and electronic properties of a compound. For this compound, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule, and it is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the carboxylic acid group, the sulfonyl group, the cyclopentyl moiety, and the aromatic ring.

The carboxylic acid functional group gives rise to two very distinct and easily identifiable signals. libretexts.org A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxyl group. libretexts.org The broadness of this peak is a result of hydrogen bonding between molecules. docbrown.info The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp absorption band. For aromatic carboxylic acids, this peak typically appears in the 1710-1680 cm⁻¹ range. libretexts.orgdocbrown.info

The sulfonyl group (SO₂) also has characteristic stretching vibrations. Two distinct bands are expected: an asymmetric stretching vibration (νₐₛ(SO₂)) typically found in the 1350-1300 cm⁻¹ region, and a symmetric stretching vibration (νₛ(SO₂)) in the 1160-1120 cm⁻¹ range.

The cyclopentyl group and the benzene ring will contribute to the spectrum as well. C-H stretching vibrations from both the aliphatic cyclopentyl ring and the aromatic ring are expected to appear just below and just above 3000 cm⁻¹, respectively. The benzene ring will also show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Sulfonyl | Asymmetric SO₂ Stretch | 1300-1350 |

| Sulfonyl | Symmetric SO₂ Stretch | 1120-1160 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The benzene ring is the primary chromophore responsible for this absorption.

For benzoic acid itself, two main absorption bands are typically observed. The primary band (B-band or benzenoid band) is intense and appears around 230 nm. rsc.org A secondary, less intense band (C-band) is found at a longer wavelength, typically around 270-280 nm. rsc.org The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption maxima (λₘₐₓ). The sulfonyl group and the carboxylic acid group, being electron-withdrawing, are expected to influence the electronic environment of the benzene ring and thus shift these absorption bands.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govstmjournals.com

In a typical molecular docking study involving this compound, the compound would be treated as a flexible ligand, and its interactions would be tested against a specific protein target. The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The result is often expressed as a binding affinity or docking score, usually in units of kcal/mol. nih.gov A more negative score generally indicates a stronger and more favorable binding interaction.

For instance, in studies involving other benzoic acid derivatives, molecular docking has been used to predict their potential as inhibitors for various enzymes. nih.gov The interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the active site of the protein.

For this compound, the carboxylic acid group is a key feature for forming strong interactions. It can act as a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via both the carbonyl and hydroxyl oxygens). The sulfonyl group's oxygen atoms can also act as hydrogen bond acceptors. The cyclopentyl and phenyl rings provide hydrophobic surfaces that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Hypothetical Docking Interaction Summary

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Group on Protein Target |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O, -OH), Sulfonyl (O=S=O) | Arginine, Lysine, Histidine, Serine, Asparagine |

| Hydrophobic/van der Waals | Phenyl Ring, Cyclopentyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

The predicted binding affinity would depend heavily on the specific protein target. However, based on studies of similar sulfonamide and carboxylic acid-containing molecules, it can be hypothesized that this compound could exhibit significant binding affinities for targets where its functional groups can form these key interactions. researchgate.net

Research on Derivatives and Analogues: Design and Exploration

Design and Synthesis of Novel 4-(Cyclopentanesulfonyl)benzoic Acid Derivatives

The rational design of new analogues is guided by an understanding of the parent molecule's structure. Synthetic strategies focus on modifying its principal functional groups—the carboxylic acid and the cyclopentane (B165970) ring—to generate a library of compounds for further investigation.

The carboxylic acid group is a primary site for chemical modification due to its reactivity. It serves as a versatile handle for introducing a variety of functional groups to alter the molecule's polarity, steric profile, and potential for hydrogen bonding. Common modifications include:

Esterification: Conversion of the carboxylic acid to an ester can enhance lipophilicity, which may influence cell permeability and pharmacokinetic properties. The reaction can be catalyzed by systems like Ru₃(CO)₁₂/EtI, which facilitates the dehydrogenative coupling of carboxylic acids with silanes to form silyl (B83357) esters. beilstein-journals.org

Amidation: Forming amides by coupling the carboxylic acid with various amines introduces new hydrogen bond donors and acceptors. This is a common strategy in medicinal chemistry to explore interactions with biological targets. nih.gov The Schotten-Baumann reaction, involving the reaction of an acyl chloride with an amine under basic conditions, is a general method for creating N-acyl-α-amino acids from a benzoic acid core. mdpi.com

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate acidity and binding interactions while maintaining essential physicochemical properties.

Modifying the cyclopentane ring allows for the exploration of steric and conformational effects on target binding. The saturated carbocyclic nature of the ring presents unique synthetic challenges and opportunities.

Recent advances have enabled the direct, site-selective functionalization of saturated carbocyclic rings. For instance, methods for the transannular γ-C–H arylation of cycloalkane carboxylic acids have been developed. nih.gov This allows for the introduction of aryl groups at specific positions on the cyclopentane ring, providing a direct route to compounds that would otherwise require lengthy synthetic sequences. nih.gov Such methods offer precise control over the introduction of new substituents, enabling a detailed study of how functionalization of the aliphatic ring influences biological activity. beilstein-journals.orgnih.gov

The definitive confirmation of the structure of newly synthesized analogues is crucial. A combination of spectroscopic techniques is employed for this purpose:

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of the synthesized compounds. mdpi.com

X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction analysis provides unambiguous proof of the three-dimensional structure and stereochemistry of the molecule. beilstein-journals.orgnih.gov

These analytical methods are essential for validating the successful synthesis of the designed derivatives before they proceed to biological evaluation.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Analysis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of the this compound derivatives correlate with their biological activity. By comparing the activity of systematically modified compounds, researchers can deduce the key molecular features required for potent and selective interaction with biomolecular targets.

Derivatives of benzoic acid and related sulfonamides have been investigated for their inhibitory activity against a range of biological targets, including enzymes and viral proteins.

Enzyme Inhibition: Benzoic acid derivatives have been studied as inhibitors of various enzymes. For example, SAR studies on phenolic acids with a benzoic acid nucleus have identified key substituents for inhibiting α-amylase, with hydrogen bonding being a primary force in the interaction. nih.gov In another context, derivatives of 4-(thiazol-5-yl)benzoic acid have been designed as potent inhibitors of protein kinase CK2. nih.gov Similarly, N-substituted 4-sulfamoylbenzoic acids have been explored as inhibitors of cytosolic phospholipase A2α. researchgate.net The sulfonyl group in such compounds can form strong interactions with enzyme active sites, while the carboxylic acid can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity.

Antiviral Activity: Benzoic acid derivatives have shown promise as antiviral agents. nih.gov For instance, certain sulfonamidobenzoic acid derivatives act as "capsid binders," interacting with the viral capsid of enteroviruses to prevent entry into host cells. mdpi.com Other studies have focused on inhibiting viral enzymes; oxazole-benzenesulfonamide derivatives were found to inhibit the interaction between HIV-1 reverse transcriptase and the cellular protein eEF1A, thereby reducing viral replication. nih.gov The general principle involves designing molecules that can specifically bind to pockets or interfaces on viral proteins, disrupting their function. mdpi.com

The following table summarizes SAR findings from studies on related sulfonamide and benzoic acid derivatives against various targets.

| Target Class | Structural Modification | Effect on Activity | Reference(s) |

| Enzymes (COX-2) | Introduction of a fluorine atom ortho to the sulfonamide group on a benzenesulfonamide (B165840) core. | Preserved COX-2 potency and significantly increased selectivity over COX-1. | nih.gov |

| Enzymes (α-Amylase) | Addition of a hydroxyl group at the 2-position of the benzoic acid ring. | Strong positive effect on inhibitory activity. | nih.gov |

| Viral Proteins (Enterovirus Capsid) | Variation of substituents on a 4-substituted sulfonamidobenzoic acid scaffold. | Compounds were found to stabilize the viral capsid, confirming a capsid-binding mechanism. | mdpi.com |

| Viral Proteins (HIV-1 RT) | Oxazole-benzenesulfonamide structures. | Disrupted the interaction between HIV-1 Reverse Transcriptase (RT) and cellular eEF1A. | nih.gov |

This table is generated based on data from related but structurally distinct compound series to illustrate SAR principles.

Understanding the binding mechanism at the molecular level is key to developing highly selective inhibitors. Techniques like molecular docking are used to predict and analyze the binding poses of derivatives within the active site of a target protein. nih.gov

Studies on related compounds have shown that selectivity can be achieved by exploiting subtle differences in the target's binding site. For example, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized. nih.gov It was discovered that introducing a fluorine atom at the position ortho to the sulfonamide group preserved potent COX-2 inhibition while dramatically increasing selectivity over the related COX-1 enzyme. nih.gov This highlights how minor structural modifications can lead to significant gains in selectivity by altering the way the molecule fits and interacts within the target's binding pocket. The binding of such inhibitors is often driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Utility as Building Blocks and Chemical Intermediates in Organic Synthesis

This compound is a bifunctional molecule that holds significant potential as a versatile building block for organic synthesis. Its structure is characterized by a stable aromatic ring substituted with two key functional groups: a carboxylic acid (-COOH) and a cyclopentanesulfonyl (-SO₂-C₅H₉) group. This arrangement provides two distinct points for chemical modification, allowing the molecule to serve as a foundational scaffold in the construction of more complex chemical entities. The reactivity of the carboxylic acid group is well-established, readily undergoing reactions such as esterification and amidation, while the sulfonyl group influences the electronic properties of the benzene (B151609) ring and offers its own potential for synthetic manipulation, making the compound a valuable intermediate.

The strategic placement of the carboxyl and sulfonyl groups on the phenyl ring makes this compound an ideal starting point for synthesizing complex molecular scaffolds. Benzoic acid and its derivatives are widely recognized as important precursors for a vast range of organic substances. newworldencyclopedia.orgtu-braunschweig.de The carboxylic acid moiety provides a reliable handle for elongation and diversification. For instance, it can be converted into an acid chloride, which is a highly reactive intermediate for forming amide or ester linkages with a wide array of amines and alcohols, respectively. newworldencyclopedia.org

This reactivity is fundamental to building larger, more intricate structures. Analogous compounds, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid, have been successfully used as precursors to synthesize N-acyl-α-amino acids and heterocyclic systems like 1,3-oxazoles. mdpi.com This demonstrates a common strategy where the sulfonylbenzoic acid core is elaborated into more complex, often biologically active, scaffolds. mdpi.com Similarly, 2-(sulfonamido)benzoic acids serve as the foundational scaffold for synthesizing 2-sulfonamidebenzamides, which are explored as allosteric modulators of receptors. nih.gov

The synthesis of these complex structures often involves a modular approach. The initial benzoic acid derivative is first coupled with one molecule, and then the second functional group is used to add another piece, allowing for the systematic construction of complex architectures. The cyclopentanesulfonyl group, while generally stable, activates the benzene ring for certain reactions and its cyclopentyl moiety can be modified in later synthetic stages if required. This dual functionality allows chemists to design synthetic routes that build complexity in a controlled, stepwise manner, leading to novel heterocyclic systems and other elaborate molecular frameworks.

Table 1: Examples of Benzoic Acid Derivatives as Precursors

| Precursor Compound | Resulting Scaffold/Derivative | Synthetic Application |

|---|---|---|

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Intermediate for N-acyl-α-amino acids and 1,3-oxazoles mdpi.com |

| 2-Aminobenzoic acid (Anthranilic acid) | 2-(Sulfonamido)-N-phenylbenzamide | Core structure for receptor modulators nih.gov |

| 4-Aminobenzoic acid | Schiff bases | Development of antimicrobial and cytotoxic agents nih.gov |

The creation of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the rapid synthesis and screening of thousands of related molecules. ijpsr.com The structure of this compound is well-suited for its role as a central scaffold in combinatorial chemistry for generating such libraries. nih.gov The principle involves using a core molecule and attaching various substituents to its reactive sites.

The synthetic utility of this compound for library synthesis lies in its two distinct functional groups. A common approach in combinatorial synthesis is to anchor the core molecule to a solid-phase resin via one of its functional groups, while the other group is used for subsequent reactions. For this compound, the carboxylic acid could be used as the attachment point to the resin. nih.gov The anchored scaffold can then be subjected to a series of reactions, potentially modifying the sulfonyl group or the aromatic ring, before being cleaved from the support.

More frequently, in solution-phase or parallel synthesis, the carboxylic acid is reacted with a diverse collection of building blocks. For example, by reacting this compound with a library of different amines, a large library of corresponding amides can be generated. This modular approach was effectively demonstrated in the synthesis of a library of 2-(sulfonamido)-N-benzamide compounds, where the sulfonamide benzoic acid intermediate was coupled with various anilines to explore the structure-activity relationship (SAR). nih.gov This highlights how a central scaffold enables the systematic variation of different parts of the molecule. This strategy significantly accelerates the discovery of new lead compounds by efficiently producing a multitude of structurally related analogues for high-throughput screening. ijpsr.com

Table 2: Functional Groups of this compound and Their Roles in Library Synthesis

| Functional Group | Type of Reaction | Role in Library Synthesis |

|---|---|---|

| Carboxylic Acid (-COOH) | Amidation, Esterification | Primary reaction site for introducing diversity by coupling with libraries of amines or alcohols. nih.gov |

| Cyclopentanesulfonyl (-SO₂-C₅H₉) | Aromatic Substitution | Influences the electronic properties of the scaffold and can be a site for further modification. |

Applications in Catalysis Research

Role as a Catalyst or Co-Catalyst in Organic Transformations

Detailed investigations into the role of 4-(Cyclopentanesulfonyl)benzoic acid as a primary catalyst or co-catalyst in mainstream organic transformations are limited. The existing body of scientific literature primarily focuses on more common benzoic acid derivatives.

There is currently a lack of specific research investigating the detailed mechanism of this compound in organocatalysis. While benzoic acid itself can act as a weak Brønsted acid catalyst in certain reactions, activating substrates through hydrogen bonding, the specific electronic and steric influence of the cyclopentanesulfonyl group at the para-position on such catalytic cycles has not been elucidated. patsnap.com Computational studies, which could provide theoretical insights into its catalytic mechanism, have not been reported for this particular compound.

Currently, there are no specific studies detailing the application of this compound as a ligand or additive in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. The electronic properties conferred by the cyclopentanesulfonyl substituent could theoretically influence the reactivity and stability of a metal catalyst, but experimental data to support this is not available in the public domain.

Catalytic Role in Materials Synthesis and Polymerization

The potential catalytic role of this compound is more pronounced in the field of materials synthesis, particularly in the formation of Covalent Organic Frameworks (COFs). Its application in polymerization is less defined, with inferences drawn from the behavior of similar aromatic acids.

While direct use of this compound in COF synthesis has not been explicitly documented in major studies, research on the synthesis of 3D imine-linked COFs, such as COF-300, has highlighted the crucial role of para-substituted benzoic acids as catalysts and modulators. mdpi.comrsc.org These acidic additives are known to influence the kinetics of imine condensation, a common linkage in COF chemistry, thereby affecting the crystallinity and morphology of the resulting framework. google.com

In the context of COF synthesis, carboxylic acids can serve a dual function: as a catalyst for the reversible imine bond formation and as a colloidal stabilizer for the growing COF particles. rsc.org The acidity of the benzoic acid derivative plays a significant role in the reaction kinetics. mdpi.com It is plausible that this compound, with the electron-withdrawing nature of the sulfonyl group, would exhibit a distinct acidity that could modulate the rate of COF formation.

Table 1: Potential Influence of Substituted Benzoic Acids in COF-300 Synthesis

| Catalyst/Modulator | Observed Effect on COF-300 | Potential Role of this compound |

|---|---|---|

| Benzoic Acid | Catalyst for imine condensation, colloidal stabilizer | Expected to act similarly, with altered kinetics due to the sulfonyl group. |

| 4-Fluoro- and 4-Cyanobenzoic Acid | Produce larger crystallites | The electron-withdrawing cyclopentanesulfonyl group might also influence crystallite size. |

| Diortho-substituted Benzoic Acids | Produce smaller particle sizes | Steric hindrance is a factor; the cyclopentanesulfonyl group is sterically demanding. |

This table is generated based on findings from studies on other substituted benzoic acids and projects the potential role of this compound.

The kinetics of COF formation are significantly influenced by the choice and concentration of the acidic modulator. Studies using in-situ dynamic light scattering have shown a correlation between the electronic properties of the para-substituent on benzoic acid and the nucleation induction time of COF particles. google.com The cyclopentanesulfonyl group, being strongly electron-withdrawing, would be expected to impact the imine condensation equilibrium and, consequently, the rate of nucleation and crystal growth.

The morphology of the final COF material is also intricately linked to the reaction kinetics. By controlling the rate of polymerization, it is possible to tune the particle size and shape of the resulting crystalline polymer. mdpi.com The use of substituted benzoic acids has been shown to be a viable strategy for achieving morphological control in colloidal COF synthesis. rsc.org Therefore, it is reasonable to hypothesize that this compound could be employed to manipulate the morphology of COFs, potentially leading to materials with tailored properties for specific applications. However, empirical data from studies utilizing this specific compound is required for confirmation.

Regarding polymerization, the influence of sulfonyl-substituted benzoic acids on polymer morphology is an area that warrants further investigation. While sulfonation of polymers is a known method to alter their properties, the use of molecules like this compound as additives or catalysts for morphology control during polymerization is not well-documented.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(Cyclopentanesulfonyl)benzoic acid (molecular formula: C₁₂H₁₄O₄S), HRMS can distinguish its exact mass from other molecules with the same nominal mass.

Expected Findings:

The theoretical monoisotopic mass of this compound is 254.0613 g/mol . An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this value. Predicted data suggests the following potential adducts in an electrospray ionization (ESI) source. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 255.0686 |

| [M+Na]⁺ | 277.0505 |

| [M-H]⁻ | 253.0540 |

These precise measurements would allow for the confident confirmation of the compound's elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound molecule can be established.

Expected ¹H NMR Spectral Data:

Based on the structure, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the cyclopentyl group attached to the sulfonyl group, and the methylene (B1212753) protons of the cyclopentyl ring.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) | 1H |

| Aromatic Protons (ortho to -COOH) | ~8.1-8.2 | Doublet | 2H |

| Aromatic Protons (ortho to -SO₂R) | ~7.8-7.9 | Doublet | 2H |

| Cyclopentyl Methine (-CH-SO₂) | ~3.5-3.8 | Multiplet | 1H |

| Cyclopentyl Methylenes (-CH₂) | ~1.5-2.2 | Multiplets | 8H |

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule.

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid Carbonyl (-COOH) | ~165-170 |

| Aromatic Carbon (ipso- to -COOH) | ~130-135 |

| Aromatic Carbons (ortho- to -COOH) | ~130-132 |

| Aromatic Carbons (ortho- to -SO₂R) | ~128-130 |

| Aromatic Carbon (ipso- to -SO₂R) | ~140-145 |

| Cyclopentyl Methine Carbon (-CH-SO₂) | ~60-65 |

| Cyclopentyl Methylene Carbons (-CH₂) | ~25-30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Expected IR and Raman Spectral Data:

The spectrum of this compound would be dominated by absorptions corresponding to the carboxylic acid and sulfonyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong (IR) |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong (IR), Medium (Raman) |

| S=O (Sulfone) | Asymmetric Stretching | 1300-1350 | Strong (IR) |

| S=O (Sulfone) | Symmetric Stretching | 1120-1160 | Strong (IR) |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium (IR), Strong (Raman) |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium (IR) |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong (IR & Raman) |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The strong sulfone stretches are also key diagnostic peaks.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would confirm the molecular connectivity and provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers in the crystal lattice, a common structural motif for carboxylic acids.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from any impurities or starting materials from a synthesis.

A typical reversed-phase HPLC method would likely be employed for purity analysis.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-dependent gradient from a higher concentration of A to a higher concentration of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the benzene (B151609) ring absorbs (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Under such conditions, this compound would elute at a characteristic retention time. The presence of other peaks would indicate impurities, and the area percentage of the main peak would provide a quantitative measure of the compound's purity.

Future Research Directions and Outlook

Development of Stereoselective Synthetic Pathways

The cyclopentyl ring of 4-(Cyclopentanesulfonyl)benzoic acid contains multiple stereocenters, yet the compound is typically synthesized and studied as a racemate. The development of stereoselective synthetic methods would be a significant advancement, allowing for the investigation of how the stereochemistry of the cyclopentyl group influences the compound's physical, chemical, and biological properties.

Future work could focus on asymmetric synthesis strategies. One potential avenue involves the stereoselective oxidation of a prochiral sulfide (B99878) precursor. nih.govacs.org Although sulfones themselves are achiral at the sulfur atom, establishing chirality on the cyclopentyl ring prior to or during the formation of the sulfonyl group is a key challenge. Methodologies developed for the stereoselective synthesis of other chiral sulfinyl compounds, which are often precursors to sulfones, could provide a foundational approach. nih.govacs.orgsemanticscholar.orgnih.gov For instance, employing chiral catalysts or auxiliaries in the alkylation or oxidation steps could yield enantiomerically enriched products. semanticscholar.orgmdpi.com Such pathways would enable the synthesis of specific diastereomers and enantiomers of this compound, paving the way for more nuanced structure-property relationship studies.

Exploration of Supramolecular Assemblies Involving this compound

The benzoic acid functional group is well-known for its ability to form robust hydrogen-bonded dimers and other higher-order structures. figshare.com This capacity for self-assembly is a cornerstone of supramolecular chemistry. Future research should systematically explore the supramolecular behavior of this compound. The interplay between the strong hydrogen-bonding capability of the carboxylic acid and the polar, sterically demanding cyclopentanesulfonyl group could lead to novel and complex supramolecular architectures. rsc.org

Investigations could focus on cocrystallization experiments with other molecules, particularly organic amines, to form chiral or noncentrosymmetric cocrystals driven by strong N−H···O and O−H···N interactions. acs.orgnih.gov The bulky cyclopentanesulfonyl group may influence the packing arrangements, potentially leading to the formation of porous materials or materials with unique solid-state properties. Understanding the hierarchy of non-covalent interactions, including hydrogen bonds and aromatic stacking, will be crucial in predicting and controlling the self-assembly process in solution and the solid state. figshare.comacs.org

Integration into Novel Functional Materials

The inherent properties of the sulfonyl group, such as high thermal stability and polarity, make it an attractive component for advanced functional materials. researchgate.net Future research should explore the incorporation of this compound as a monomer or building block into polymers, metal-organic frameworks (MOFs), and other materials.

In polymer science, the rigid benzoic acid core and the flexible, bulky cyclopentyl group could be exploited to create polymers with tailored thermal and mechanical properties. In MOFs, the carboxylic acid can act as a linker to coordinate with metal ions, while the sulfonyl group could provide additional functionality or influence the framework's porosity and guest-binding properties. Sulfonated materials have shown promise in a range of applications, including as biomaterials and catalysts, suggesting that derivatives of this compound could be similarly functionalized for specific uses. mdpi.com

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry offers powerful tools for predicting the properties of novel molecules before their synthesis, thereby accelerating the design and discovery process. Future work should employ advanced computational methods, such as Density Functional Theory (DFT), to design derivatives of this compound with precisely tuned electronic, steric, and pharmacokinetic properties. nih.govresearchgate.net

For instance, in silico studies could explore how substitutions on the aromatic ring or modifications to the cyclopentyl group affect the molecule's conformation, electronic potential, and ability to interact with biological targets or other molecules. nih.gov Such computational screening can identify promising candidates for synthesis and experimental validation. researchgate.net This approach has been successfully used to design sulfonamide derivatives with specific biological activities, and a similar strategy could be applied to develop novel antivirals or other therapeutic agents based on the this compound scaffold. nih.govmdpi.com

Investigation as Chemical Probes for Elucidating Biological Pathways

Sulfonyl-containing compounds, particularly sulfonyl fluorides, have emerged as valuable chemical probes for studying biological systems. nih.govsemanticscholar.orgresearchgate.net They can form stable covalent bonds with a variety of amino acid residues in proteins, including tyrosine, lysine, and serine, allowing for the selective labeling and identification of protein targets. nih.govresearchgate.net

A significant future direction would be the development of this compound derivatives as chemical probes. By converting the carboxylic acid to a sulfonyl fluoride (B91410) or another reactive "warhead," researchers could create tools to investigate biological pathways and identify new drug targets. nih.govclaremont.edu The unique cyclopentanesulfonyl moiety could confer specific binding properties, directing the probe to particular protein pockets. This strategy would expand the toolkit of chemical biology and could lead to the discovery of novel modulators for enzymes or other proteins implicated in disease. rsc.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(Cyclopentanesulfonyl)benzoic acid, and how are intermediates purified?

- Methodology :

- Sulfonation : Introduce the cyclopentanesulfonyl group via electrophilic substitution using cyclopentanesulfonyl chloride under acidic conditions (e.g., H₂SO₄) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final recrystallization in ethanol/water (1:3 v/v) yields pure crystals. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra to confirm aromatic proton environments (δ 7.8–8.2 ppm for benzoic acid protons) and sulfonyl group integration. -NMR should show cyclopentane multiplet signals (δ 1.5–2.5 ppm) .

- IR : Identify sulfonyl S=O stretching vibrations at 1150–1300 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .

Q. How can solubility data for this compound guide solvent selection in experimental design?

- Methodology :

- Refer to IUPAC-NIST solubility databases for structurally similar benzoic acid derivatives. For example, 4-(dimethylamino)benzoic acid shows high solubility in polar aprotic solvents (e.g., DMSO: ~120 mg/mL at 298 K). Pre-screen solvents like DMF or THF using gravimetric methods .

Advanced Research Questions

Q. How do conflicting crystallographic datasets for this compound arise, and how can they be resolved?

- Methodology :

- Data Contradiction Analysis : Discrepancies often stem from twinning or disorder in the cyclopentane ring. Use SHELXL for refinement with TWIN/BASF commands to model twinning. Compare R₁ values before/after applying restraints; a >5% drop indicates successful correction .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements and ORTEP-3 for thermal ellipsoid visualization .

Q. What computational strategies predict the electronic properties of this compound for catalytic applications?

- Methodology :

- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess redox activity. Electron Localization Function (ELF) analysis reveals charge distribution at the sulfonyl-carboxylic acid junction .

- Benchmarking : Compare calculated vs. experimental -NMR shifts (RMSD <0.3 ppm validates accuracy) .

Q. How can reaction conditions be optimized to suppress byproducts during sulfonyl group introduction?

- Methodology :

- Kinetic Control : Maintain temperatures below 10°C to slow competing hydrolysis. Use anhydrous solvents (e.g., dried DCM) and molecular sieves to scavenge water .

- Catalyst Screening : Test FeCl₃ vs. AlCl₃ for sulfonation efficiency. GC-MS monitoring at 30-minute intervals identifies optimal catalyst loading (typically 5–10 mol%) .

Q. What challenges arise in high-resolution X-ray analysis of this compound, and how are they mitigated?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction from light atoms. For twinned crystals, merge datasets from multiple crystals using XDS .

- Refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positioning. Validate with CheckCIF ; AD alerts >3 require re-examination of disorder models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.